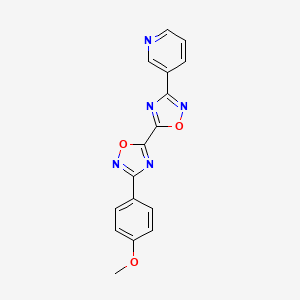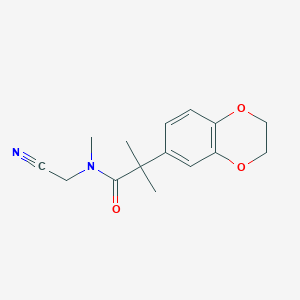
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide, also known as CDB-2914, is a synthetic steroid that has been extensively studied in scientific research. It has been shown to have potential therapeutic applications in a variety of medical fields, including reproductive health, cancer, and immunology.
科学研究应用
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in reproductive health. It has been shown to have potent anti-progestational activity, making it a potential candidate for use in emergency contraception and medical abortion. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may have applications in the treatment of autoimmune disorders and cancer.
作用机制
The mechanism of action of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide is not fully understood, but it is believed to act as a progesterone receptor modulator. By binding to the progesterone receptor, this compound can prevent the effects of progesterone, which is essential for the maintenance of pregnancy. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be mediated through the inhibition of cytokine production and the modulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, this compound has been shown to cause a reversible decrease in circulating progesterone levels, leading to the termination of pregnancy. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammatory stimuli. This compound has also been shown to have immunomodulatory effects, reducing the activation of immune cells and the production of inflammatory mediators.
实验室实验的优点和局限性
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the dose and duration of exposure. In addition, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, there are also limitations to the use of this compound in lab experiments. Its anti-progestational activity makes it unsuitable for use in studies of progesterone-dependent processes, and its anti-inflammatory and immunomodulatory effects may confound the interpretation of results in studies of inflammation and immunity.
未来方向
There are several potential directions for future research on N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide. One area of interest is the development of novel synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of this compound's potential therapeutic applications in cancer and autoimmune disorders. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N-dimethylpropylamine, followed by the addition of cyanomethyl chloride. The resulting product is then purified through a series of chemical reactions to yield this compound. The synthesis of this compound has been well-documented in scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
属性
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,14(18)17(3)7-6-16)11-4-5-12-13(10-11)20-9-8-19-12/h4-5,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZQHSCAACDYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
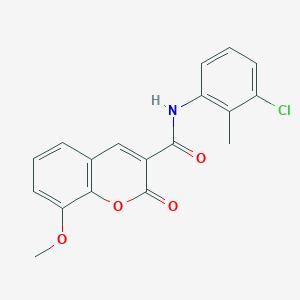
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
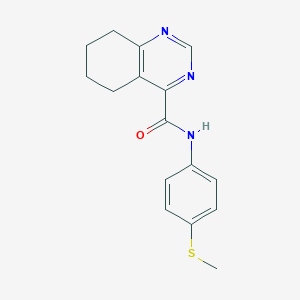
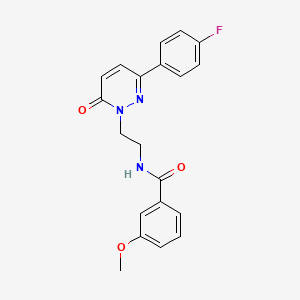


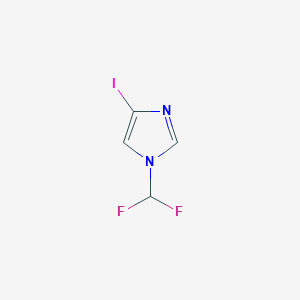
![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
